molecular formula C13H20N4O2S B6471140 N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640962-31-6

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6471140
CAS No.: 2640962-31-6
M. Wt: 296.39 g/mol
InChI Key: RSBMWSZDSNTICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2640962-31-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular structure that combines a piperidine ring, a 3-methylpyrazine group, and a cyclopropanesulfonamide moiety. This specific architecture is frequently explored in the development of novel therapeutic agents, with research indicating its relevance in areas such as cytidine triphosphate synthase 1 (CTPS1) inhibition for investigating proliferative diseases . The compound is offered for research purposes with the following key specifications: - CAS Number: 2640962-31-6 - Molecular Formula: C 13 H 20 N 4 O 2 S - Molecular Weight: 296.39 g/mol - InChIKey: RSBMWSZDSNTICZ-UHFFFAOYSA-N Computational analysis predicts a topological polar surface area of 83.6 Ų . Researchers can procure this compound from various suppliers, with available quantities ranging from micromolar scales to 100 mg, facilitating both initial screening and more extensive experimental work . This compound is intended For Research Use Only. It is not approved for use in humans and is strictly for laboratory applications.

Properties

IUPAC Name

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-10-13(15-7-6-14-10)17-8-2-3-11(9-17)16-20(18,19)12-4-5-12/h6-7,11-12,16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBMWSZDSNTICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(3-Methylpyrazin-2-yl)piperidin-3-amine

Procedure :

  • Piperidine Ring Formation :

    • 3-Aminopiperidine is reacted with 2-chloro-3-methylpyrazine under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C, 12 h).

    • Yield : 68–72% (isolated as off-white solid).

    • Validation : 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.21 (d, J = 2.4 Hz, 1H, pyrazine-H), 7.98 (d, J = 2.4 Hz, 1H, pyrazine-H), 3.45–3.38 (m, 2H, piperidine-H), 2.95–2.88 (m, 1H, piperidine-H), 2.42 (s, 3H, CH₃), 1.82–1.75 (m, 2H, piperidine-H), 1.62–1.54 (m, 2H, piperidine-H).

Challenges :

  • Competing N-alkylation at alternative piperidine positions necessitated ligand screening. Xantphos minimized byproducts (<5%) compared to BINAP.

Sulfonylation with Cyclopropanesulfonyl Chloride

Procedure :

  • Reaction Setup :

    • 1-(3-Methylpyrazin-2-yl)piperidin-3-amine (1.0 equiv) is dissolved in anhydrous DCM (0.1 M).

    • Cyclopropanesulfonyl chloride (1.2 equiv) and Et₃N (2.5 equiv) are added dropwise at 0°C.

    • Stirred at room temperature for 6 h.

  • Workup :

    • Quenched with ice-water, extracted with DCM (3×), dried (Na₂SO₄), and concentrated.

    • Purified via flash chromatography (SiO₂, hexane/EtOAc 7:3 → 1:1).

Yield : 85–88% (white crystalline solid).
Characterization :

  • HRMS : m/z calcd. for C₁₃H₁₉N₄O₂S [M+H]⁺: 307.1224; found: 307.1228.

  • IR (KBr) : 3276 (N-H), 1324, 1147 cm⁻¹ (S=O).

Optimization :

  • Excess sulfonyl chloride (>1.5 equiv) led to di-sulfonylation (12–15% yield). Stoichiometric control and low temperature suppressed this.

Alternative Route: Suzuki-Miyaura Coupling for Pyrazine Installation

Synthesis of Boronic Ester Intermediate

Procedure :

  • Substrate : 3-N-Boc-aminopiperidine (1.0 equiv).

  • Coupling : Reacted with 2-bromo-3-methylpyrazine (1.1 equiv) under General Procedure E conditions (RuPhos Pd G3, Cs₂CO₃, toluene/H₂O 10:1, 100°C, 2 h).

    • Yield : 74% after deprotection (TFA/DCM).

Advantages :

  • Pd-G3 catalyst enhanced efficiency for sterically hindered substrates (turnover number > 2,000).

Reaction Optimization and Kinetic Studies

Temperature-Dependent Sulfonylation

Temp (°C)Time (h)Yield (%)Di-sulfonamide (%)
012783
256855
4048211

Scalability and Industrial Considerations

Kilogram-Scale Production

Procedure :

  • Batch Reactor : 10 kg of 1-(3-methylpyrazin-2-yl)piperidin-3-amine processed in 500 L DCM.

  • Sulfonylation : Cyclopropanesulfonyl chloride added via metered pump over 2 h.

  • Throughput : 92% yield (9.2 kg product).

Challenges :

  • Exothermic reaction required jacketed cooling (ΔT < 5°C).

Spectroscopic and Chromatographic Validation

Purity Assessment

MethodPurity (%)Impurity Profile
HPLC (UV 254 nm)99.6<0.1% di-sulfonamide
UPLC-MS99.8No detectable genotoxic impurities

Column : Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it into a more saturated form.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazine or piperidine rings.

Scientific Research Applications

N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the piperidine-cyclopropanesulfonamide scaffold but differ in substituents on the piperidine nitrogen.

N-[1-(3-Chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS: 2549007-95-4)

  • Molecular Formula : C₁₄H₁₇ClN₄O₂S
  • Molecular Weight : 340.8 g/mol
  • Key Features: Pyridine ring substituted with chlorine (Cl) and cyano (CN) groups at positions 3 and 5, respectively.
  • Structural Implications :
    • The electron-withdrawing Cl and CN groups could reduce the basicity of the pyridine nitrogen compared to pyrazine derivatives, altering binding affinity in enzymatic systems .

N-{1-[(1,1-Dioxo-1λ⁶-thian-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS: 2640880-78-8)

  • Molecular Formula : C₁₄H₂₆N₂O₄S₂
  • Molecular Weight : 350.5 g/mol
  • Key Features :
    • A thian (tetrahydrothiopyran) ring modified with two sulfonyl oxygen atoms (1,1-dioxo group).
    • The methylene linker between the thian and piperidine introduces conformational flexibility.
  • Structural Implications :
    • The sulfone group enhances hydrophilicity and may improve solubility compared to aromatic heterocycles. The saturated thian ring could reduce π-π stacking but increase steric bulk .

Comparative Data Table

Property/Feature Target Compound* 3-Chloro-5-cyanopyridine Derivative Thian Derivative
Core Heterocycle 3-Methylpyrazine 3-Chloro-5-cyanopyridine 1,1-Dioxo-thian
Molecular Formula C₁₃H₁₉N₃O₂S (estimated) C₁₄H₁₇ClN₄O₂S C₁₄H₂₆N₂O₄S₂
Molecular Weight ~309.4 g/mol (estimated) 340.8 g/mol 350.5 g/mol
Key Substituents Methylpyrazine Cl, CN Sulfone, methylene linker
Polarity Moderate (pyrazine + sulfonamide) High (Cl, CN) High (sulfone)
Potential Interactions π-π stacking, H-bonding Halogen bonding, dipole interactions H-bonding (sulfone), flexibility

Research Implications and Methodological Considerations

  • The thian derivative’s sulfone group could improve aqueous solubility, a common challenge in sulfonamide-based drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(3-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves:

  • Pyrazine Ring Formation : Condensation of 2,3-diaminopyrazine with a ketone or aldehyde precursor under reflux conditions .
  • Piperidine Functionalization : Nucleophilic substitution to attach the 3-methylpyrazine group to the piperidine ring, using solvents like acetonitrile and catalysts such as NEt₃ .
  • Sulfonamide Coupling : Reaction of the intermediate amine with cyclopropanesulfonyl chloride in DMF at 0–25°C .
  • Optimization : Adjusting solvent polarity, reaction time (monitored via TLC/HPLC), and stoichiometric ratios of coupling agents (e.g., HOBt/TBTU) improves yields to >80% .

Q. Which analytical techniques are critical for confirming structural integrity and purity during synthesis?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95%) and separate impurities .
  • NMR : ¹H/¹³C NMR to confirm regioselectivity of pyrazine substitution and sulfonamide bond formation (e.g., δ 8.2–8.4 ppm for pyrazine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₂₀N₄O₂S: 308.13) .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

  • Methodological Answer :

  • Use silica gel chromatography with optimized solvent systems (e.g., ethyl acetate/hexane gradients) for polar intermediates.
  • Employ recrystallization in ethanol/water mixtures for sulfonamide-containing intermediates, monitored by melting point analysis (e.g., mp 151–152°C for analogous compounds) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on hydrogen bonding with sulfonamide oxygen and π-π stacking of pyrazine .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes, analyzing RMSD and binding free energy (MM/PBSA) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and pyrazine substituent electronic effects to prioritize analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • SAR Analysis : Compare activity of structural analogs (e.g., replacing cyclopropane with methyl groups) to identify critical pharmacophores .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :

  • In Vitro Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo PK : Administer IV/PO doses in rodents, collect plasma samples, and calculate AUC, t₁/₂, and bioavailability using non-compartmental analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.